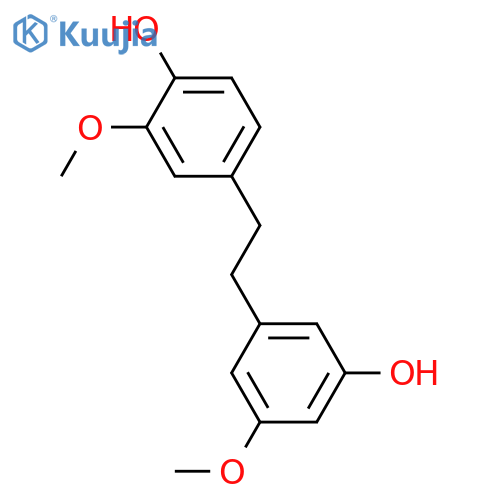

Synthesis of gigantol

,

Jingxi Huagong Zhongjianti,

2012,

42(2),

33-35